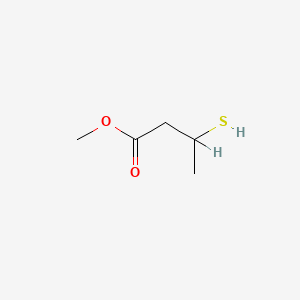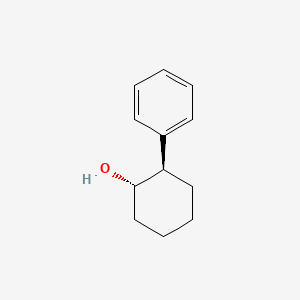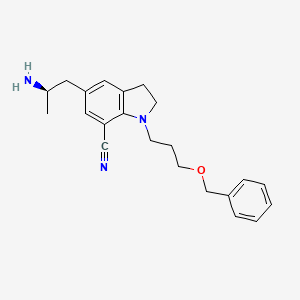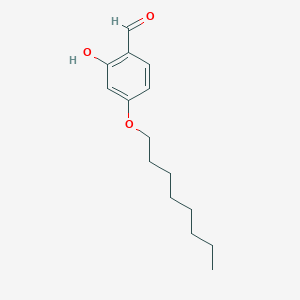
2-羟基-4-辛氧基苯甲醛
描述
. This compound is characterized by the presence of a benzaldehyde group substituted with a hydroxy group at the second position and an octyloxy group at the fourth position on the benzene ring. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
科学研究应用
2-Hydroxy-4-octyloxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an additive in various industrial processes.
作用机制
Target of Action
The primary targets of 2-Hydroxy-4-octyloxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases , glutathione reductase , etc . These components play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress.
Mode of Action
2-Hydroxy-4-octyloxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation system . It acts as a potent redox cycler that inhibits microbial growth through destabilization of cellular redox homeostasis . This disruption leads to an increase in the permeability of the cell membrane, causing the release of proteins and nucleic acids from the cell .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The disruption of these pathways leads to the destabilization of cellular redox homeostasis and/or antioxidation systems .
Result of Action
The action of 2-Hydroxy-4-octyloxybenzaldehyde results in the inhibition of microbial growth. It increases the release of proteins and nucleic acids from the cell, indicating damage to the cell membrane . Furthermore, it effectively reduces the production of struvite/apatite and crystalline biofilm formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-octyloxybenzaldehyde. For instance, ultraviolet light between wavelengths 280 nm and 400 nm is a major cause of photodegradation of many organic materials such as this compound . Therefore, the addition of ultraviolet light absorbers to the compound’s formulations is an effective strategy to prevent its photodegradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-octyloxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with an octyl halide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxy group of 2-hydroxybenzaldehyde is replaced by the octyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of 2-Hydroxy-4-octyloxybenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-Hydroxy-4-octyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various halides and bases depending on the desired substitution.
Major Products Formed
Oxidation: 2-Hydroxy-4-(octyloxy)benzoic acid
Reduction: 2-Hydroxy-4-(octyloxy)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Benzaldehyde, 2-hydroxy-:
Benzaldehyde, 4-(octyloxy)-: Similar structure but lacks the hydroxy group, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-4-octyloxybenzaldehyde is unique due to the presence of both hydroxy and octyloxy groups on the benzene ring. This combination imparts distinct chemical properties, making it useful in specific applications such as antifungal agents and intermediates in organic synthesis .
属性
IUPAC Name |
2-hydroxy-4-octoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBUORAZAUNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434973 | |
| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89027-82-7 | |
| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



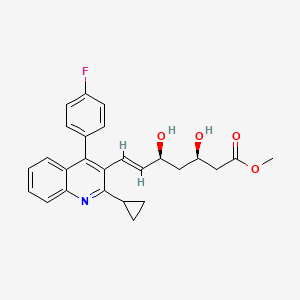
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)


